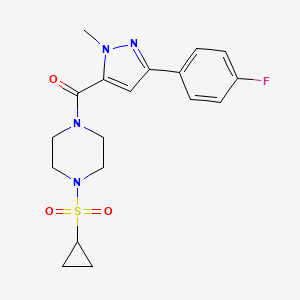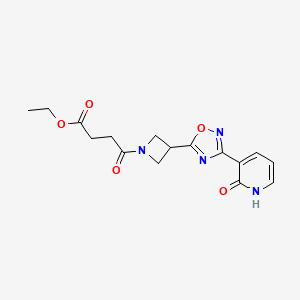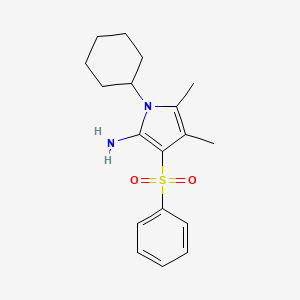
1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine” is a chemical with the CAS number 77444-94-1 .
Physical and Chemical Properties The molecular weight of this compound is 332.460 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 555.5±50.0 °C at 760 mmHg . The flash point is 289.8±30.1 °C .
Scientific Research Applications
Regioselective Synthesis and Computational Analysis
Researchers have developed methods for synthesizing heterocyclic compounds incorporating phenylsulfonyl moieties through reactions involving specific aminoazoles. These syntheses are guided by regioselectivity, confirmed through both experimental and theoretical (DFT calculations) means, highlighting the synthetic versatility and potential applications of such compounds in material science and molecular engineering (Salem et al., 2015).
Antimicrobial Applications
Novel pyrrole derivatives, including those related to the compound , have been synthesized and evaluated for antimicrobial activity. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents, underlining the importance of structural variation for biological activity (Kumar et al., 2017).
Sulfenylation Reactions
Research into the sulfenylation of pyrroles and indoles, including those with phenylsulfonyl groups, offers valuable information on the synthesis of highly substituted pyrroles and indoles. This work contributes to the field of synthetic organic chemistry by expanding the toolkit for constructing complex heterocyclic structures (Gilow et al., 1991).
Carbocycle Synthesis
Studies have shown that allenyl sulfones, including those related to the compound of interest, can undergo ring closure to form cyclopentene and cyclohexene derivatives. This synthesis approach offers a new pathway to carbocycles, which are crucial frameworks in many natural products and pharmaceuticals (Mukai et al., 2003).
Photophysical Properties
Investigations into the photophysical properties of iridium(III) complexes with sulfonyl-substituted ligands reveal the potential for tuning electronic properties and emission characteristics. Such research has implications for the development of new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and other photonic devices (Ertl et al., 2015).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-cyclohexyl-4,5-dimethylpyrrol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-14(2)20(15-9-5-3-6-10-15)18(19)17(13)23(21,22)16-11-7-4-8-12-16/h4,7-8,11-12,15H,3,5-6,9-10,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWVMMUCFFDVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

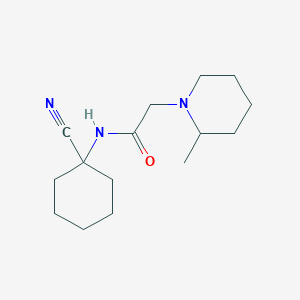
![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)


![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2470875.png)

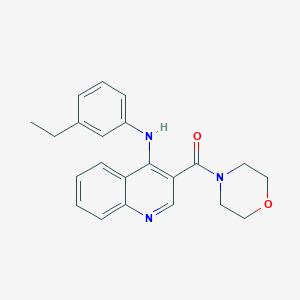
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2470881.png)

